2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide
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Overview
Description
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides. This compound is characterized by the presence of a tetrahydropyran ring, a thiophene ring, and an isonicotinamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydropyran ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Attachment of the methoxy group: The tetrahydropyran ring is then reacted with methanol in the presence of an acid catalyst to introduce the methoxy group.
Formation of the isonicotinamide moiety: This involves the reaction of isonicotinic acid with an appropriate amine to form the isonicotinamide.
Coupling of the thiophene ring: The final step involves the coupling of the thiophene ring to the isonicotinamide moiety through a suitable linker, such as an ethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: Potential therapeutic applications could include its use as a drug candidate for treating various diseases, pending further research on its efficacy and safety.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing it from catalyzing its reaction.
Receptor binding: It could interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Pathway modulation: The compound may affect various cellular pathways, influencing processes such as cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide: Similar structure but with a benzamide moiety instead of isonicotinamide.
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)pyridine: Similar structure but with a pyridine ring instead of isonicotinamide.
Uniqueness
The uniqueness of 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical properties not found in similar compounds
Properties
IUPAC Name |
2-(oxan-4-ylmethoxy)-N-(2-thiophen-2-ylethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-18(20-8-4-16-2-1-11-24-16)15-3-7-19-17(12-15)23-13-14-5-9-22-10-6-14/h1-3,7,11-12,14H,4-6,8-10,13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCIYHNFIHEJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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